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molecular formula C15H10N2O2<br>OCNC6H4CH2C6H4NCO<br>C15H10N2O2 B179448 4,4'-Diphenylmethane diisocyanate CAS No. 26447-40-5

4,4'-Diphenylmethane diisocyanate

Cat. No. B179448
M. Wt: 250.25 g/mol
InChI Key: UPMLOUAZCHDJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04077921

Procedure details

The polyether segment is reacted with a diisocyanate, e.g., p-phenylene diisocyanate, m-phenylene diisocyanate, 2,4-toluene diisocyanate and isomers thereof, methylenebis(phenyl isocyanate), methylenebis(chlorophenyl isocyanate), and methylenebis(tolyl isocyanate) to produce an isocyanate-terminated prepolymer or oligomer. The toluene diisocyanates are preferred.
[Compound]
Name
polyether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(N=C=O)[CH:6]=[CH:5][C:4]([N:7]=[C:8]=[O:9])=[CH:3][CH:2]=1.C1(N=C=O)C=CC=C([N:19]=[C:20]=[O:21])C=1.[CH3:25][C:26]1[CH:31]=[CH:30][C:29]([N:32]=[C:33]=[O:34])=[CH:28][C:27]=1N=C=O>>[CH:27]1[C:26]([CH2:25][C:1]2[CH:2]=[CH:3][C:4]([N:7]=[C:8]=[O:9])=[CH:5][CH:6]=2)=[CH:31][CH:30]=[C:29]([N:32]=[C:33]=[O:34])[CH:28]=1.[N-:19]=[C:20]=[O:21]

Inputs

Step One
Name
polyether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N=C=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Name
Type
product
Smiles
[N-]=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04077921

Procedure details

The polyether segment is reacted with a diisocyanate, e.g., p-phenylene diisocyanate, m-phenylene diisocyanate, 2,4-toluene diisocyanate and isomers thereof, methylenebis(phenyl isocyanate), methylenebis(chlorophenyl isocyanate), and methylenebis(tolyl isocyanate) to produce an isocyanate-terminated prepolymer or oligomer. The toluene diisocyanates are preferred.
[Compound]
Name
polyether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(N=C=O)[CH:6]=[CH:5][C:4]([N:7]=[C:8]=[O:9])=[CH:3][CH:2]=1.C1(N=C=O)C=CC=C([N:19]=[C:20]=[O:21])C=1.[CH3:25][C:26]1[CH:31]=[CH:30][C:29]([N:32]=[C:33]=[O:34])=[CH:28][C:27]=1N=C=O>>[CH:27]1[C:26]([CH2:25][C:1]2[CH:2]=[CH:3][C:4]([N:7]=[C:8]=[O:9])=[CH:5][CH:6]=2)=[CH:31][CH:30]=[C:29]([N:32]=[C:33]=[O:34])[CH:28]=1.[N-:19]=[C:20]=[O:21]

Inputs

Step One
Name
polyether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N=C=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Name
Type
product
Smiles
[N-]=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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